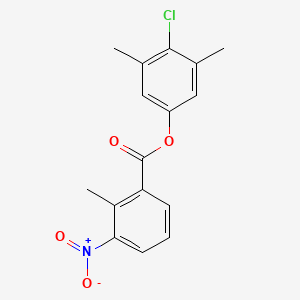![molecular formula C19H28N2O B10881931 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-phenylethanone](/img/structure/B10881931.png)
1-[4-(Azepan-1-yl)piperidin-1-yl]-2-phenylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(Azepan-1-yl)piperidin-1-yl]-2-phenylethanone is a synthetic organic compound characterized by its unique structure, which includes an azepane ring, a piperidine ring, and a phenylethanone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-phenylethanone typically involves multi-step organic reactions. One common method starts with the preparation of the azepane and piperidine intermediates, which are then coupled with a phenylethanone derivative. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the intermediates are synthesized and purified before the final coupling step. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-phenylethanone can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or azepane rings, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-[4-(Azepan-1-yl)piperidin-1-yl]-2-phenylethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism by which 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-phenylethanone exerts its effects depends on its interaction with molecular targets. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The pathways involved can include signal transduction cascades or metabolic pathways, leading to the desired biological effect.
類似化合物との比較
1-(Piperidin-4-yl)azepane: Shares the azepane and piperidine rings but lacks the phenylethanone moiety.
1-(4-Piperidinylcarbonyl)azepane: Similar structure but with a different functional group attached to the piperidine ring.
Uniqueness: 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-phenylethanone is unique due to the combination of the azepane, piperidine, and phenylethanone groups, which confer distinct chemical and biological properties
特性
分子式 |
C19H28N2O |
|---|---|
分子量 |
300.4 g/mol |
IUPAC名 |
1-[4-(azepan-1-yl)piperidin-1-yl]-2-phenylethanone |
InChI |
InChI=1S/C19H28N2O/c22-19(16-17-8-4-3-5-9-17)21-14-10-18(11-15-21)20-12-6-1-2-7-13-20/h3-5,8-9,18H,1-2,6-7,10-16H2 |
InChIキー |
AXOUNSQWWNPPFI-UHFFFAOYSA-N |
正規SMILES |
C1CCCN(CC1)C2CCN(CC2)C(=O)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10881850.png)
![N-(3-chlorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B10881862.png)
![2-{[4-(4-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B10881872.png)
![3-(2,4-Dichlorophenyl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10881873.png)
![6-[(E)-2-(4-fluorophenyl)ethenyl]-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10881876.png)
![N-[(2-bromophenyl)carbamothioyl]-2,6-dimethoxybenzamide](/img/structure/B10881888.png)
![2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-{2-[4-(dimethylamino)phenyl]-1-diazenyl}benzoate](/img/structure/B10881889.png)
![2-(4-Chlorophenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B10881906.png)
![2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 9-oxo-9H-fluorene-3-carboxylate](/img/structure/B10881911.png)
![2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(pyridin-2-yl)acetamide](/img/structure/B10881916.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(3,4,5-trimethoxybenzyl)piperidine-3-carboxamide](/img/structure/B10881917.png)
![2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate](/img/structure/B10881921.png)
![ethyl 2-({[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10881930.png)
